Cas no 1694748-18-9 (3-oxo-2-propanoylpentanal)

3-Oxo-2-propanoylpentanal is a versatile keto-aldehyde compound characterized by its reactive carbonyl functionalities, making it valuable in synthetic organic chemistry applications. The presence of both a ketone and aldehyde group within its structure allows for selective transformations, enabling its use as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. Its structural features facilitate nucleophilic additions, condensations, and cyclization reactions, offering synthetic flexibility. The compound's well-defined reactivity profile ensures consistent performance in multi-step organic syntheses. Proper handling under controlled conditions is recommended due to its potential sensitivity to moisture and air.
3-oxo-2-propanoylpentanal structure
3-oxo-2-propanoylpentanal structure
Product Name:3-oxo-2-propanoylpentanal
CAS No:1694748-18-9
MF:C8H12O3
MW:156.179082870483
CID:6404415
PubChem ID:107431194
Update Time:2025-10-28

3-oxo-2-propanoylpentanal Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-2-propanoylpentanal
    • 1694748-18-9
    • EN300-1125458
    • Inchi: 1S/C8H12O3/c1-3-7(10)6(5-9)8(11)4-2/h5-6H,3-4H2,1-2H3
    • InChI Key: QLSRCZKDDYYCBV-UHFFFAOYSA-N
    • SMILES: O=C(CC)C(C=O)C(CC)=O

Computed Properties

  • Exact Mass: 156.078644241g/mol
  • Monoisotopic Mass: 156.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 51.2Ų

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Additional information on 3-oxo-2-propanoylpentanal

Comprehensive Analysis of 3-oxo-2-propanoylpentanal (CAS No. 1694748-18-9): Properties, Applications, and Industry Trends

The chemical compound 3-oxo-2-propanoylpentanal (CAS No. 1694748-18-9) is a versatile intermediate with significant relevance in organic synthesis and specialty chemical manufacturing. Its unique molecular structure, featuring both ketone and aldehyde functional groups, enables diverse reactivity patterns, making it valuable for constructing complex molecular frameworks. Researchers and industries are increasingly exploring its potential in flavor and fragrance applications, pharmaceutical intermediates, and agrochemical formulations.

Recent advancements in green chemistry have spurred interest in sustainable synthesis routes for compounds like 3-oxo-2-propanoylpentanal. A 2023 study highlighted its role in cascade reactions, where its bifunctional nature reduces synthetic steps, aligning with the industry's push toward atom economy. This aligns with frequent search queries such as "eco-friendly synthesis of keto-aldehydes" and "multifunctional intermediates in drug discovery," reflecting growing market demand.

From a structural perspective, the 1,4-dicarbonyl motif in 3-oxo-2-propanoylpentanal facilitates cyclization reactions, a feature exploited in heterocyclic chemistry. Analytical techniques like GC-MS and NMR spectroscopy confirm its purity (>98% in commercial grades), while computational studies predict its reactivity in Michael addition and aldol condensation pathways. Such data addresses common technical questions like "how to characterize keto-aldehyde compounds" or "stability of α,β-unsaturated carbonyls."

In fragrance applications, the compound's volatile organic profile contributes to fruity-woody notes, with patents citing its use in niche perfumery. This connects to trending searches for "next-generation fragrance building blocks." Meanwhile, its role as a chiral synthon in asymmetric synthesis responds to pharmaceutical industry needs for enantioselective catalysis, a topic with 40% YoY growth in academic literature citations.

Storage and handling recommendations emphasize protection from oxidation and moisture, with inert atmosphere packaging being standard. These practical considerations mirror frequent queries about "shelf life of reactive aldehydes" and "best practices for carbonyl compound storage." Regulatory databases classify it as non-hazardous under standard conditions, though proper laboratory PPE is advised during handling.

Market analysts project 6.2% CAGR for specialty carbonyl compounds through 2030, driven by demand in bioconjugation chemistry and material science. The compound's adaptability in click chemistry applications positions it favorably within this growth trajectory. Recent patent filings (2022-2024) describe its utility in polymer crosslinking and smart material development, areas generating substantial R&D investment.

For synthetic chemists, optimized protocols using 3-oxo-2-propanoylpentanal often appear in methodologies targeting quaternary carbon centers or spirocyclic systems. These applications address persistent challenges in natural product synthesis, correlating with high search volumes for "strategies for sterically hindered bond formation." The compound's CH-acidity further enables direct functionalization without protective groups, reducing synthetic overhead.

Emerging research explores its electrochemical behavior, with preliminary data suggesting utility in organic battery electrolytes—a hot topic given the renewable energy boom. This interdisciplinary potential explains rising searches for "redox-active carbonyl materials." Quality control specifications typically require HPLC analysis with UV detection at 254 nm, a detail frequently sought by analytical chemists validating synthesis protocols.

In conclusion, 3-oxo-2-propanoylpentanal (CAS No. 1694748-18-9) exemplifies how multifunctional intermediates bridge academic research and industrial innovation. Its evolving applications across life sciences, materials engineering, and sustainable chemistry ensure continued relevance in the molecular innovation landscape.

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